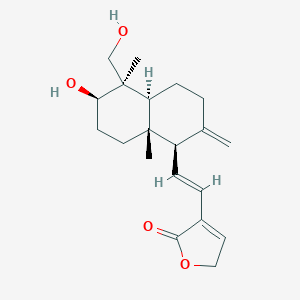
14-Deoxy-11,12-didehydroandrographolide
Overview
Description
Synthesis Analysis
14-Deoxy-11,12-didehydroandrographolide has been synthesized from naturally occurring andrographolide. Analogues of this compound were developed to evaluate cytotoxicity against various cancer cell lines, including cholangiocarcinoma, demonstrating the importance of structural modification in drug development (Sudarat Sombut et al., 2017).
Molecular Structure Analysis
The crystal structure of this compound has been determined using X-ray structure analysis. It crystallizes in the trigonal space group and features trans-fused six-membered rings in chair conformation and a planar furan ring (V. Gupta et al., 1993).
Chemical Reactions and Properties
Research on the compound's chemical reactions is not extensively documented. However, its biological activities, such as cytotoxic effects and impact on gene expression related to cell cycle regulation, have been explored (Mei Lan Tan et al., 2012).
Physical Properties Analysis
Detailed studies on the physical properties of this compound, such as melting point, solubility, or specific optical rotation, are not readily available in the current literature.
Chemical Properties Analysis
This compound exhibits various biological activities, including cytotoxicity against cancer cells and potential effects on gene expression related to cell cycle arrest. Its interaction with biological systems indicates a complex chemical behavior that influences cellular mechanisms (H. Tan et al., 2016).
Scientific Research Applications
Anti-Biofilm Activity : It inhibits 92% of biofilm production in Pseudomonas aeruginosa by disrupting quorum sensing communication (Majumdar, Misra, & Roy, 2019).
Cancer Research : In T-47D breast carcinoma cells, it induces toxicity and non-apoptotic cell death, influencing genes related to cell cycle inhibition and growth arrest (Tan et al., 2012). It's also shown potential as a cytotoxic agent for cholangiocarcinoma (Sombut et al., 2017).
Pharmacological Enhancements : PEGylation of 14-deoxy-11,12-didehydroandrographolide derivatives improves water solubility, anti-bacterial activity, and drug bioavailability (Wang, Chen, & Wu, 2016).
Anti-Inflammatory Properties : As a noncytotoxic analogue of andrographolide, it retains anti-inflammatory activities for asthma, making it a safer potential treatment option (Guan et al., 2011).
Immunomodulatory Effects : It exhibits inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages (Chen et al., 2011) and shows strong anti-viral activity against COVID-19 (Khanal et al., 2021).
Liver Protection : It may reduce steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).
Cardiovascular Effects : It can decrease mean arterial blood pressure and heart rate in a dose-dependent manner (Zhang, Kuroyangi, & Tan, 1998) and has vasorelaxant activity mediated through nitric oxide synthase (Zhang & Tan, 1999).
Antiviral Properties : Demonstrates viricidal activity against herpes simplex virus 1 (HSV-1) (Wiart et al., 2005).
Quantitative Analysis : Its quantification in Andrographis paniculata is crucial for quality control in herbal formulations (S. C et al., 2014).
Molecular Interactions : Studies include the analysis of its crystal structure (Gupta et al., 1993) and interactions with cyclodextrin (Li Jing-huaa, 2011).
Mechanism of Action
Target of Action
14-Deoxy-11,12-didehydroandrographolide, a major component of the traditional medicinal plant Andrographis paniculata, has been shown to target various cellular components and signaling pathways. It has been found to interact with Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which play crucial roles in inflammation and immune responses . It also targets the Transforming Growth Factor Beta 1 (TGF-β1) and SMAD family member 2 (Smad2) signaling pathways, which are involved in cellular proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets to modulate their activity and induce changes in cellular processes. For instance, it has been shown to suppress the activity of the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, thereby reducing inflammation and fibrosis . It also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, leading to reduced inflammation and fibrosis . It also impacts the insulin cascade, exhibiting antihyperglycemic activity . Furthermore, it inhibits the quorum sensing pathway in Pseudomonas aeruginosa, preventing biofilm development .
Pharmacokinetics
It is known that related compounds, such as andrographolide, are slightly absorbed into the blood circulation and exhibit poor oral bioavailability . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
This compound has been shown to induce robust apoptosis in leukemic cells . It increases the activation of caspase-3 and caspase-9, leading to programmed cell death . It also effectively increases the sub-G0-G1 population in treated cells, indicating cell cycle arrest . In addition, it exerts anti-influenza A virus activity and inhibits the replication of the H5N1 virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy against influenza A virus was found to be more potent when treatment was initiated at certain time points before infection . .
Safety and Hazards
The safety data sheet of 14-Deoxy-11,12-didehydroandrographolide advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAJFVLHDIEHF-CRBRZBHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347789 | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42895-58-9 | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


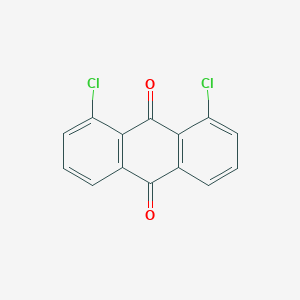
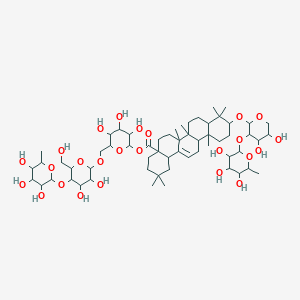


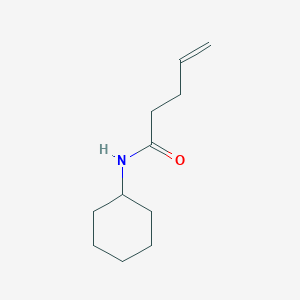

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)
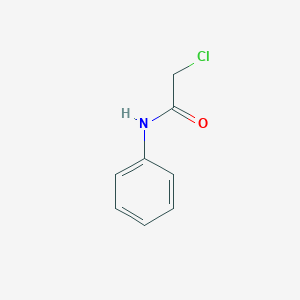
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
